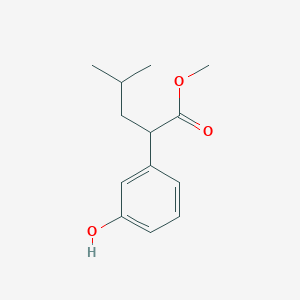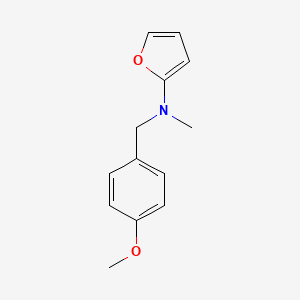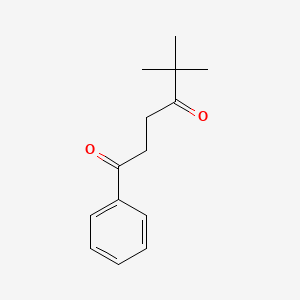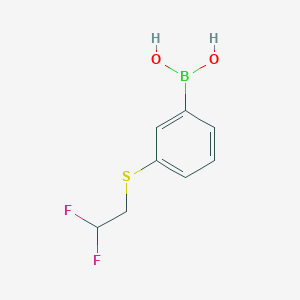![molecular formula C13H10N2O2 B11884652 1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one CAS No. 918474-01-8](/img/structure/B11884652.png)
1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of the pyrroloquinoline family, which is known for its diverse pharmacological properties.
Méthodes De Préparation
The synthesis of 1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one typically involves a multi-step process. One common method includes the palladium-catalyzed cross-coupling reaction and cyclization. The starting material, 4-hydroxyquinolin-2(1H)-one, undergoes a series of reactions to form the pyrrole ring, which is a key structural component of the compound . The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
1-Acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: It can be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-Acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit biological activities and are being studied for their potential therapeutic applications.
4-hydroxyquinolin-2(1H)-one derivatives: These compounds serve as starting materials for the synthesis of this compound and have their own unique properties.
The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
918474-01-8 |
|---|---|
Formule moléculaire |
C13H10N2O2 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
1-acetyl-3,5-dihydropyrrolo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C13H10N2O2/c1-7(16)9-6-14-12-11(9)8-4-2-3-5-10(8)15-13(12)17/h2-6,14H,1H3,(H,15,17) |
Clé InChI |
GFIARCPGAYMZNU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CNC2=C1C3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11884577.png)







![1-(Pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11884629.png)





